molecular formula C18H20N2O4S2 B4389363 Ethyl 2-[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4389363
M. Wt: 392.5 g/mol
InChI Key: IBTBSVGPBGFQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({oxo[(2-thienylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a molecular formula of C18H19N3O4S2 and a molecular weight of 405.498 g/mol . This compound features a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The presence of various functional groups, including an ester, amide, and thienylmethyl moiety, makes this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a benzene derivative under acidic conditions.

    Introduction of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction using a thienylmethyl halide and a suitable nucleophile.

    Formation of the Amide Bond: The amide bond is formed by reacting the intermediate with an appropriate amine under amide coupling conditions, typically using reagents like EDCI or DCC.

    Esterification: The final esterification step involves the reaction of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({oxo[(2-thienylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thienylmethyl halide, nucleophiles, electrophiles

    Hydrolysis: Acidic or basic conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 2-({oxo[(2-thienylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Ethyl 2-({oxo[(2-thienylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar benzothiophene core but differ in the substituents attached to the core structure. The unique combination of functional groups in Ethyl 2-[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-2-24-18(23)14-12-7-3-4-8-13(12)26-17(14)20-16(22)15(21)19-10-11-6-5-9-25-11/h5-6,9H,2-4,7-8,10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTBSVGPBGFQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.